molecular formula C7H9NO3 B6205391 4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid CAS No. 1780364-15-9

4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid

Cat. No.: B6205391
CAS No.: 1780364-15-9
M. Wt: 155.2
InChI Key:
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Description

4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is a heterocyclic compound containing an oxazole ring substituted with a propan-2-yl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with aldehydes or ketones in the presence of a catalyst. For instance, using a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can yield the desired oxazole derivative under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazole compounds.

Scientific Research Applications

4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds like 2-methyl-1,3-oxazole and 4-phenyl-1,3-oxazole share structural similarities.

    Thiazole Derivatives: Thiazole compounds, such as 2-aminothiazole, have a similar heterocyclic structure but contain sulfur instead of oxygen.

Uniqueness

4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is unique due to the presence of both a propan-2-yl group and a carboxylic acid group on the oxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1780364-15-9

Molecular Formula

C7H9NO3

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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